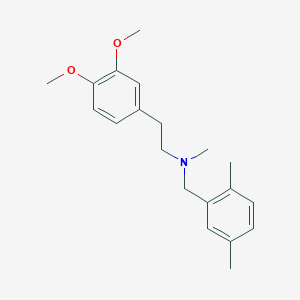
4-amino-6-phenyl-2-(trichloromethyl)-5-pyrimidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-6-phenyl-2-(trichloromethyl)-5-pyrimidinecarbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. It is a pyrimidine derivative that has a trichloromethyl group attached to the carbon atom at position 2. The compound has a molecular formula of C13H7Cl3N4 and a molecular weight of 342.58 g/mol.
Mechanism of Action
Target of Action
It is known that the compound is used in the context of malaria treatment Therefore, it is likely that the compound targets a protein or pathway critical to the life cycle of the malaria parasite
Mode of Action
It is suggested that the compound has a significant effect against the malaria parasite in vitro . This suggests that GNF-Pf-5112 may interact with its target to inhibit the growth or development of the parasite. The exact nature of this interaction and the resulting changes in the parasite are subjects for further investigation.
Pharmacokinetics
It is noted that the compound has been tested in mice infected with the malaria parasite This suggests that the compound has sufficient bioavailability to exert an effect in vivo
Result of Action
The result of GNF-Pf-5112’s action is suggested to be a significant effect against the malaria parasite in vitro . This implies that the compound may inhibit the growth or development of the parasite, leading to a reduction in the severity of the disease.
Advantages and Limitations for Lab Experiments
One advantage of using 4-amino-6-phenyl-2-(trichloromethyl)-5-pyrimidinecarbonitrile in lab experiments is its potent inhibitory activity against several kinases. This makes it a useful tool for studying the role of these enzymes in various cellular processes. However, one limitation is that the compound may have off-target effects, inhibiting other enzymes or proteins that are not the intended target.
Future Directions
There are several future directions for research involving 4-amino-6-phenyl-2-(trichloromethyl)-5-pyrimidinecarbonitrile. One direction is the development of more potent and selective inhibitors of specific kinases. Another direction is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, research could focus on the compound's potential as a tool for studying the role of specific kinases in cellular processes.
Synthesis Methods
The synthesis of 4-amino-6-phenyl-2-(trichloromethyl)-5-pyrimidinecarbonitrile involves the reaction of 2,4,6-trichloropyrimidine with phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide (DMF). The resulting product is then treated with a reducing agent such as lithium aluminum hydride to yield the final compound.
Scientific Research Applications
The compound has shown potential as a lead compound in drug discovery programs due to its ability to inhibit the activity of certain enzymes. It has been found to exhibit inhibitory activity against several kinases, including glycogen synthase kinase-3 (GSK-3), cyclin-dependent kinase 2 (CDK2), and Aurora kinase A. These enzymes play critical roles in various cellular processes, including cell division, proliferation, and differentiation. Inhibition of these enzymes has been linked to the treatment of several diseases, including cancer, Alzheimer's disease, and diabetes.
properties
IUPAC Name |
4-amino-6-phenyl-2-(trichloromethyl)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3N4/c13-12(14,15)11-18-9(7-4-2-1-3-5-7)8(6-16)10(17)19-11/h1-5H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXMJZQZELWHHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)C(Cl)(Cl)Cl)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5788147.png)

![N-[2-(4-morpholinyl)ethyl]-2,3-diphenylacrylamide](/img/structure/B5788159.png)
![3-[(2-chloro-5-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5788167.png)
![N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5788171.png)
![2-[(2-chlorobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B5788173.png)
![methyl 4-[(1-naphthylacetyl)amino]benzoate](/img/structure/B5788177.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5788201.png)
![methyl 2-methyl-3-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B5788211.png)


